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Compound of Interest

Compound Name: 2-(Tetrahydrofuran-2-yl)acetonitrile

Cat. No.: B1309620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of 2-(Tetrahydrofuran-2-
yl)acetonitrile and its derivatives, offering a valuable resource for the identification,

characterization, and quality control of these compounds. By presenting a comparative

overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, this document aims to facilitate research and development in medicinal chemistry

and organic synthesis.

Introduction
2-(Tetrahydrofuran-2-yl)acetonitrile and its analogues are important building blocks in the

synthesis of various biologically active molecules. The tetrahydrofuran moiety is a common

scaffold in many natural products and pharmaceuticals. A thorough understanding of the

spectroscopic properties of these derivatives is crucial for confirming their structure, assessing

purity, and understanding their chemical behavior. This guide presents a comparative analysis

of key spectroscopic data for the parent compound and select derivatives, highlighting the

influence of substitution on their spectral characteristics.
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The following tables summarize the key spectroscopic data for 2-(Tetrahydrofuran-2-
yl)acetonitrile and two representative derivatives: 2-(5-methyltetrahydrofuran-2-yl)acetonitrile

and 2-(5-phenyltetrahydrofuran-2-yl)acetonitrile. This comparative data is essential for

distinguishing between these and other related structures.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compound δ (ppm) H2 δ (ppm) H5
δ (ppm) CH₂
(CN)

δ (ppm) H3,
H4

Other
Signals
(ppm)

2-

(Tetrahydrofu

ran-2-

yl)acetonitrile

~4.1-4.3 (m) ~3.7-3.9 (m) ~2.5-2.7 (m) ~1.8-2.2 (m) -

2-(5-

Methyltetrahy

drofuran-2-

yl)acetonitrile

~4.0-4.2 (m) ~3.9-4.1 (m) ~2.5-2.7 (m) ~1.5-2.1 (m)
~1.2-1.3 (d,

3H, CH₃)

2-(5-

Phenyltetrahy

drofuran-2-

yl)acetonitrile

~4.9-5.1 (m) ~4.2-4.4 (m) ~2.8-3.0 (m) ~1.9-2.4 (m)
~7.2-7.4 (m,

5H, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Compoun
d

δ (ppm)
C2

δ (ppm)
C5

δ (ppm)
CH₂ (CN)

δ (ppm)
CN

δ (ppm)
C3, C4

Other
Signals
(ppm)

2-

(Tetrahydro

furan-2-

yl)acetonitri

le

~77-79 ~68-70 ~25-27 ~117-119
~25-27,

~31-33
-

2-(5-

Methyltetra

hydrofuran-

2-

yl)acetonitri

le

~77-79 ~75-77 ~25-27 ~117-119
~32-34,

~35-37

~21-23

(CH₃)

2-(5-

Phenyltetra

hydrofuran-

2-

yl)acetonitri

le

~77-79 ~80-82 ~25-27 ~117-119
~28-30,

~34-36

~125-129,

~140-142

(Ar-C)

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound ν (C≡N) ν (C-O-C) Other Key Bands

2-(Tetrahydrofuran-2-

yl)acetonitrile
~2245-2255 ~1050-1070

~2850-2960 (C-H

stretch)

2-(5-

Methyltetrahydrofuran

-2-yl)acetonitrile

~2245-2255 ~1050-1070
~2850-2960 (C-H

stretch)

2-(5-

Phenyltetrahydrofuran

-2-yl)acetonitrile

~2245-2255 ~1050-1070

~3030 (Ar C-H

stretch), ~1600, 1495

(Ar C=C stretch)
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Table 4: Mass Spectrometry Data (EI, m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

2-(Tetrahydrofuran-2-

yl)acetonitrile
111 (weak) 110 (M-H)⁺, 82, 70, 41

2-(5-Methyltetrahydrofuran-2-

yl)acetonitrile
125 (weak) 124 (M-H)⁺, 110, 84, 55, 43

2-(5-Phenyltetrahydrofuran-2-

yl)acetonitrile
187 186 (M-H)⁺, 105, 91, 77

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

Spectral width: -2 to 12 ppm.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled pulse program.
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Number of scans: 512-1024.

Relaxation delay: 2-5 seconds.

Spectral width: -5 to 220 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Chemical shifts are referenced to the TMS signal

at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in ¹³C spectra.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared between two sodium

chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be

prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a

transparent disk.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder (for thin films) or a pure KBr pellet.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a

volatile organic solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source, often

coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Data Acquisition:
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Ionization mode: Electron Ionization (EI).

Electron energy: 70 eV.

Mass range: m/z 35-500.

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the

obtained fragmentation pattern with known fragmentation pathways for tetrahydrofuran and

nitrile compounds.

Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
(Tetrahydrofuran-2-yl)acetonitrile derivatives.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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